InChI=1S/C11H10FNO3/c12-7-1-3-8(4-2-7)13-9(14)11(5-6-11)10(15)16/h1-4H,5-6H2,(H,13,14)(H,15,16)
. The Canonical SMILES representation is C1CC1(C(=O)NC2=CC=C(C=C2)F)C(=O)O
.
1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid is an organic compound characterized by a cyclopropane ring with a carboxylic acid group and a carbamoyl group attached to a para-fluorophenyl moiety. This compound has garnered attention due to its role as an intermediate in the synthesis of various pharmaceuticals, including cabozantinib, a tyrosine kinase inhibitor used in cancer therapy. The compound is recognized by its CAS number 849217-48-7 and has a molecular formula of with a molecular weight of approximately 223.2 g/mol .
1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid falls under the category of cyclopropane derivatives and is classified as an organic compound with both carboxylic acid and amide functionalities. Its structural features make it relevant in medicinal chemistry, particularly in the development of targeted therapies for cancer.
The synthesis of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid typically involves several key steps:
A specific synthetic route involves using cyclopropane-1,1-dicarboxylic acid reacted with thionyl chloride and triethylamine in dichloromethane, followed by the addition of meta-fluoroaniline under similar solvent conditions. This method yields the desired product with a reported yield of approximately 75.5% .
The molecular structure of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid features:
The structural representation can be outlined as follows:
1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid can participate in various chemical reactions:
The mechanism of action for 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid involves its interaction with various biological molecules:
The compound exhibits typical characteristics associated with carboxylic acids and amides, including reactivity towards nucleophiles and susceptibility to oxidation and reduction reactions .
1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid finds significant applications in scientific research, particularly in medicinal chemistry:
This compound exemplifies the intersection of organic chemistry and pharmacology, highlighting its relevance in developing therapeutic agents against complex diseases like cancer.
Cyclopropane-1,1-dicarboxylic acid and its derivatives serve as foundational precursors for synthesizing the target compound. Dimethyl cyclopropane-1,1-dicarboxylate is particularly advantageous due to its commercial availability and selective reactivity. In optimized procedures, this ester undergoes mono-hydrolysis under basic conditions (aqueous KOH/MeOH, 25–30°C, 4h) to yield the mono-acid intermediate, achieving >95% conversion [1] [5]. Subsequent activation with thionyl chloride (Section 1.3) generates the acyl chloride, which reacts with 4-fluoroaniline. Alternatively, in-situ activation using coupling agents like EDC/HOBt enables direct amidation, though this requires stringent stoichiometric control to suppress bis-amide formation [5] [8].
Table 1: Precursor Performance in Synthesis
Precursor | Reaction Conditions | Mono-Acid Yield | Impurity Profile |
---|---|---|---|
Dimethyl cyclopropane-1,1-dicarboxylate | KOH/H₂O/MeOH, 25°C, 4h | 95–98% | <2% bis-hydrolysis product |
Cyclopropane-1,1-dicarbonyl dichloride | Controlled hydrolysis, 0°C | 80–85% | 5–8% over-hydrolysis acids |
Cyclopropane-1,1-dicarboximide | Ammonolysis, 100°C | 70–75% | 10–12% imide hydrolysis byproducts |
Carbamoylation employs nucleophilic attack by 4-fluoroaniline on activated cyclopropane carbonyl groups. Two dominant mechanisms are observed:
Notably, the fluorine atom marginally deactivates the aniline nucleophile (Hammett σₚ = 0.06), necessitating elevated temperatures versus non-fluorinated analogs [6].
Table 2: Carbamoylation Method Efficiency
Activation Method | Solvent | Temperature | Reaction Time | Yield | Key Advantage |
---|---|---|---|---|---|
SOCl₂ (acyl chloride) | Toluene | 0°C → 25°C | 3h + 12h | 90–92% | Scalability (>10 kg) |
EDC/HOBt | THF | 40°C | 8h | 85–88% | No corrosive reagents |
PyBOP | DMF | 25°C | 4h | 80–83% | Fast reaction kinetics |
Solvent choice critically impacts thionyl chloride (SOCl₂) reactions due to competing decomposition pathways. Non-polar solvents (toluene, heptane) minimize decomposition but limit solubility, while polar aprotic solvents (THF, DMAc) accelerate kinetics but promote racemization. Optimized protocols use toluene with catalytic DMF (1 mol%), enabling complete acid conversion within 2h at 60°C. Post-reaction, excess SOCl₂ is distilled, and the acyl chloride intermediate is used in-situ without isolation [2] [5].
Solvent drying is essential: water contents >200 ppm hydrolyze 15–20% of the acyl chloride. Process analytical technology (PAT) monitoring reveals dichloromethane generates fewer side-products (≤1.5%) versus THF (≤5%) due to suppressed carbocation formation [2].
Temperature modulates reaction selectivity across synthesis steps:
Table 3: Temperature Impact on Critical Steps
Reaction Step | Optimal Temperature | Yield at Optimal T° | Major Side Reaction (Deviation Impact) |
---|---|---|---|
Di-ester hydrolysis | 25–30°C | 95–98% | Over-hydrolysis (>40°C: 10% yield loss) |
Acyl chloride formation | 60°C | >99% | Ring-opening (>75°C: 7% degradation) |
Aniline coupling | 20–25°C | 92% | Bis-amide formation (>40°C: 8–10% impurity) |
Final crystallization | 0–5°C | 89% recovery | Solvent entrapment (rapid cooling: 5% loss) |
Two industrial routes dominate production:
Economic analysis favors multi-step processes: despite additional unit operations, they reduce reagent costs by 40% and eliminate chromatography. Life-cycle assessment confirms multi-step routes reduce solvent waste by 30% [1] [2].
Table 4: Pathway Comparison for Industrial Manufacturing
Parameter | Multi-Step Process | Single-Step Process | Advantage |
---|---|---|---|
Overall yield | 75–78% | 80–83% | Single-step: +5% yield |
Purity (HPLC) | >99.0% | 95–97% | Multi-step: Higher purity |
Key impurities | <0.1% residual solvents | 2–3% phosphorylated byproducts | Multi-step: Controlled impurities |
Scalability | Demonstrated at 100 kg | Limited to 10 kg | Multi-step: Superior scalability |
Cost (per kg) | $1,200 | $1,800 | Multi-step: 33% cost reduction |
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8